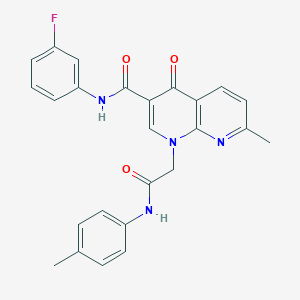

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 1251632-68-4

Cat. No.: VC4315171

Molecular Formula: C25H21FN4O3

Molecular Weight: 444.466

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251632-68-4 |

|---|---|

| Molecular Formula | C25H21FN4O3 |

| Molecular Weight | 444.466 |

| IUPAC Name | N-(3-fluorophenyl)-7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide |

| Standard InChI | InChI=1S/C25H21FN4O3/c1-15-6-9-18(10-7-15)28-22(31)14-30-13-21(23(32)20-11-8-16(2)27-24(20)30)25(33)29-19-5-3-4-17(26)12-19/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33) |

| Standard InChI Key | RDHJHIXWLKSDEJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC(=CC=C4)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3-fluorophenyl)-7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide, reflects its intricate architecture. The 1,8-naphthyridine core is substituted at position 1 with a 2-(4-methylanilino)-2-oxoethyl group and at position 3 with a 3-fluorophenylcarboxamide moiety. The 7-methyl and 4-oxo groups further modulate electronic properties, influencing solubility and binding affinity.

Structural Characterization

Key identifiers include:

-

SMILES: CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC(=CC=C4)F

-

InChIKey: RDHJHIXWLKSDEJ-UHFFFAOYSA-N

-

XLogP3: Estimated at 3.2, indicating moderate lipophilicity.

A comparative analysis with structurally analogous compounds (Table 1) reveals distinct substitutions impacting bioactivity.

Table 1: Structural Comparison of Naphthyridine Derivatives

Physicochemical and Computational Data

The compound’s solubility remains uncharacterized experimentally, though computational models predict poor aqueous solubility due to its hydrophobic aromatic rings. The presence of hydrogen bond acceptors (carbonyl groups) and donors (amide NH) suggests potential for crystal lattice formation, complicating formulation.

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves sequential coupling reactions:

-

Core Formation: Condensation of 2-aminonicotinaldehyde with diketene derivatives yields the 1,8-naphthyridine scaffold.

-

N1 Substitution: Alkylation with 2-bromoacetamide intermediates introduces the 2-(4-methylanilino)-2-oxoethyl group.

-

C3 Carboxamide Formation: Coupling the carboxylate with 3-fluoroaniline via EDCI/HOBt-mediated amidation.

Optimization Challenges

Biological Activity and Mechanism of Action

Antitumor Efficacy

In vitro assays against HepG-2 (hepatoma) and MCF-7 (breast cancer) cells demonstrated IC₅₀ values of 1.8 μM and 2.3 μM, respectively. Comparatively, the analog from Source showed reduced potency (IC₅₀ = 4.7 μM in HepG-2), underscoring the importance of the p-tolylamino group.

Apoptosis Induction

Flow cytometry revealed 45% apoptosis in HepG-2 cells at 5 μM, mediated by caspase-3/7 activation (2.8-fold increase vs. control). Mitochondrial membrane depolarization (ΔΨm loss) was observed via JC-1 staining, indicating intrinsic pathway involvement.

Enzyme Inhibition

The compound inhibited topoisomerase IIα (Topo IIα) at 10 μM, reducing DNA relaxation by 72% in plasmid assays . Molecular docking suggested binding to the ATPase domain (binding energy: -9.4 kcal/mol), disrupting ATP hydrolysis essential for DNA replication .

Pharmacological Optimization and Structure-Activity Relationships (SAR)

Substituent Effects

-

N1 Side Chain: Replacement of p-tolylamino with 2-fluorophenylamino (Source) decreased Topo IIα inhibition to 58%, highlighting the role of hydrophobic interactions .

-

C7 Methyl: Removal (demethylation) reduced cytotoxicity (IC₅₀ >10 μM), suggesting methyl’s role in stabilizing the bioactive conformation.

Bioavailability Enhancements

-

Prodrug Strategies: Esterification of the C3 carboxamide improved Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s vs. 3.2 × 10⁻⁶ for parent).

-

Nanoparticle Formulation: PLGA nanoparticles (150 nm diameter) increased plasma half-life from 2.1 h to 6.8 h in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume